molecular formula C8H6N2O2 B147325 6-Nitro-1H-indole CAS No. 4769-96-4

6-Nitro-1H-indole

Cat. No. B147325
CAS RN: 4769-96-4
M. Wt: 162.15 g/mol
InChI Key: PSWCIARYGITEOY-UHFFFAOYSA-N
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Description

6-Nitro-1H-indole is a chemical compound that belongs to the indole family, characterized by the presence of a nitro group at the 6th position of the indole ring system. Indoles are heterocyclic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and dyes. The nitration of indoles, particularly at the 6-position, is a significant transformation due to the reactivity of the nitro group, which can be further modified to introduce various substituents .

Synthesis Analysis

The synthesis of 6-nitro-1H-indole derivatives can be achieved through various methods. One approach involves the nucleophilic substitution of an ortho-nitro group with a thiol in 2,4,6-trinitrotoluene (TNT), followed by transformation into enamines and subsequent conversion into indoles using the Batcho–Leimgruber synthetic protocol . Another method starts from commercially available nitro 2-aminophenols, where base-promoted ring closure of 2-alkynylanilides, reduction of the nitro group, and sulfonylation lead to the formation of indoles with nitrogen substituents at different positions, including the 6-position . Electrosynthesis from o-nitrostyrenes has also been reported as a novel procedure for synthesizing 1H-indole derivatives, including 6-nitro-1H-indole, through electrochemical reduction .

Molecular Structure Analysis

The molecular structure of 6-nitro-1H-indole is characterized by the indole core, which consists of a benzene ring fused to a pyrrole ring, and a nitro group attached to the sixth carbon of the benzene ring. The presence of donor substituents in the 5- and 7-positions of indoles can influence the nitration reaction to favor the introduction of the nitro group at the 6-position. The structures of the nitration products, including 6-nitro-1H-indole, have been confirmed using techniques such as PMR, UV, and mass spectrometry .

Chemical Reactions Analysis

6-Nitro-1H-indole can undergo various chemical reactions due to the presence of the reactive nitro group. For instance, 1-methoxy-6-nitroindole-3-carbaldehyde, a derivative of 6-nitro-1H-indole, has been shown to be a versatile electrophile that reacts regioselectively at the 2-position with different nucleophiles, leading to the formation of 2,3,6-trisubstituted indole derivatives. This reactivity has been utilized for the preparation of novel pyrimido[1,2-a]indole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-nitro-1H-indole are influenced by the indole core and the nitro substituent. The nitro group is an electron-withdrawing group that can affect the electron density of the indole ring, potentially altering its reactivity and physical properties such as melting point, solubility, and stability. The specific physical and chemical properties of 6-nitro-1H-indole are not detailed in the provided papers, but these properties are typically determined using standard analytical techniques in the field of organic chemistry.

Scientific Research Applications

Synthesis and Functionalization

6-Nitro-1H-indole is a structural component of various biologically active compounds. Its synthesis and functionalization are critical in organic chemistry. Notably, palladium-catalyzed reactions have become important in the synthesis of indole derivatives due to their functionality tolerance, contributing significantly to organic synthesis and the production of fine chemicals, agrochemicals, and pharmaceutical intermediates (Cacchi & Fabrizi, 2005).

Photosystem II Inhibitors

Indole derivatives, including those with nitro groups, have been explored as photosystem II (PSII) inhibitors. These compounds, such as 6‐chloro‐8‐nitro‐2,3,4,9‐tetrahydro‐1H‐carbazole, can inhibit chlorophyll a fluorescence, impacting ATP synthesis and CO2 fixation in plants. This attribute is particularly useful in developing potent herbicides (Souza et al., 2020).

Nucleophilic Addition Reactions

6-Nitro-1H-indole undergoes nucleophilic addition reactions, such as with diethyl malonate and cyclohexanone, leading to various substituted 2-nitroindoles. This capability is significant for creating novel compounds with potential applications in medicinal chemistry and material science (Pelkey et al., 1999).

Nitration in Acidic Media

The nitration of indoles, including those with donor substituents in the 5- and 7-positions, is an important chemical reaction. It predominantly yields compounds with a nitro group in the 6-position, making it a critical process for synthesizing specific nitro-indole derivatives (Yudin et al., 1974).

From Trinitrotoluene to Indole Derivatives

A novel approach involves synthesizing 6-nitro-4-sulfanyl-1H-indoles from trinitrotoluene (TNT). This process includes the nucleophilic substitution of an ortho-nitro group with a thiol, followed by transformation into enamines and indoles. This pathway highlights the versatility of indole chemistry and its applicability in synthesizing complex molecules (Rozhkov, 2014).

Safety And Hazards

6-Nitro-1H-indole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, serious eye damage/eye irritation, and germ cell mutagenicity .

Future Directions

Indole-containing small molecules have been reported to have diverse pharmacological activities . The development of anti-tubercular drugs with novel mechanistic properties can be accelerated by incorporating promising moieties such as indoles into molecules .

properties

IUPAC Name

6-nitro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6N2O2/c11-10(12)7-2-1-6-3-4-9-8(6)5-7/h1-5,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWCIARYGITEOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00197242
Record name 6-Nitro-1H-indole
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Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Nitroindole

CAS RN

4769-96-4
Record name 6-Nitroindole
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Record name 6-Nitro-1H-indole
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Record name 6-Nitro-1H-indole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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